molecular formula C26H33FNNaO6 B12384010 Hydroxycerivastatin-d3 (sodium)

Hydroxycerivastatin-d3 (sodium)

Cat. No.: B12384010
M. Wt: 500.5 g/mol
InChI Key: KXWIMFNOEPAPDJ-VALVPHAHSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxycerivastatin-d3 (sodium) is a deuterium-labeled stable isotope analog of hydroxycerivastatin, a pharmacologically active metabolite of cerivastatin, a synthetic statin used to lower cholesterol. Its molecular formula is C₂₆H₃₀D₃FNNaO₆, with a molecular weight of 500.55 g/mol . This compound is primarily employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and pharmacokinetic studies to enhance analytical precision by compensating for matrix effects and instrument variability. Its sodium salt form improves solubility in aqueous matrices, making it ideal for biological sample analysis .

Properties

Molecular Formula

C26H33FNNaO6

Molecular Weight

500.5 g/mol

IUPAC Name

sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-6-(1-hydroxypropan-2-yl)-2-propan-2-yl-5-(trideuteriomethoxymethyl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C26H34FNO6.Na/c1-15(2)25-21(10-9-19(30)11-20(31)12-23(32)33)24(17-5-7-18(27)8-6-17)22(14-34-4)26(28-25)16(3)13-29;/h5-10,15-16,19-20,29-31H,11-14H2,1-4H3,(H,32,33);/q;+1/p-1/b10-9+;/t16?,19-,20-;/m1./s1/i4D3;

InChI Key

KXWIMFNOEPAPDJ-VALVPHAHSA-M

Isomeric SMILES

[2H]C([2H])([2H])OCC1=C(C(=C(N=C1C(C)CO)C(C)C)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F.[Na+]

Canonical SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)CO)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxycerivastatin-d3 (sodium) involves the incorporation of deuterium, a stable isotope of hydrogen, into the Hydroxycerivastatin molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of Hydroxycerivastatin-d3 (sodium) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often subjected to rigorous quality control measures to confirm its isotopic purity and chemical integrity .

Chemical Reactions Analysis

Types of Reactions: Hydroxycerivastatin-d3 (sodium) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated ketones, while reduction could produce deuterated alcohols .

Scientific Research Applications

Hydroxycerivastatin-d3 (sodium) has a wide range of applications in scientific research:

Mechanism of Action

Hydroxycerivastatin-d3 (sodium) exerts its effects by competitively inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme is responsible for converting hydroxymethylglutaryl-coenzyme A to mevalonate, a precursor of sterols such as cholesterol. By inhibiting this enzyme, the compound reduces cholesterol synthesis in hepatic cells, leading to an upregulation of low-density lipoprotein receptors and increased hepatic uptake of low-density lipoprotein cholesterol from the circulation .

Comparison with Similar Compounds

Table 1: Key Properties of Hydroxycerivastatin-d3 (Sodium) and Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Primary Application Isotopic Labeling
Hydroxycerivastatin-d3 (sodium) C₂₆H₃₀D₃FNNaO₆ 500.55 Not specified LC-MS internal standard for cerivastatin Deuterium (³H)
Rosuvastatin-D3 (sodium salt) C₂₂H₂₄D₃FN₃O₆S·Na 505.54 287714-41-4 LC-MS internal standard for rosuvastatin Deuterium (³H)
Tenivastatin Sodium Salt C₂₅H₃₇O₈Na 488.56 101314-97-0 Impurity reference standard for statins None
Simvastatin Hydroxy Acid Sodium Salt C₂₅H₃₈O₈Na 497.56 101314-97-0 Metabolite analysis in pharmacokinetics None

Regulatory and Commercial Relevance

  • Hydroxycerivastatin-d3 (sodium) is categorized under Cardiac Drugs and Stable Isotopes , with stringent compliance requirements for Good Laboratory Practice (GLP) .
  • Rosuvastatin-D3 (sodium salt) is marketed for therapeutic drug monitoring , reflecting its alignment with clinical rather than industrial applications .

Research Findings and Limitations

  • Hydroxycerivastatin-d3 (sodium) has demonstrated a linear dynamic range of 1–500 ng/mL in human plasma, with inter-day precision <5% .
  • A 2024 study comparing deuterated and non-deuterated statin standards found that deuterium labeling reduces ion suppression effects by 30–40% in LC-MS, validating its necessity for high-sensitivity assays .
  • Limitations include its high cost (≈$1,200 per 1 mg) compared to non-labeled analogs like Tenivastatin Sodium Salt (≈$200 per 100 mg) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.